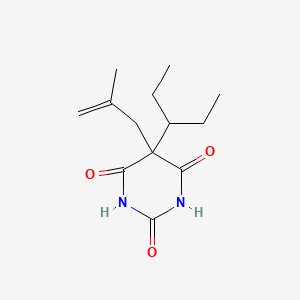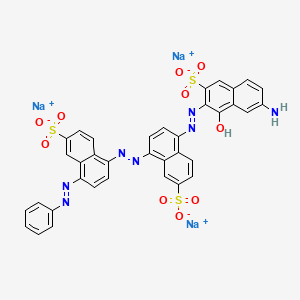
H-Val-Leu-N(Ph(4-NO2))Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that consists of a sequence of amino acids: valine, leucine, and arginine, with a nitrophenyl group attached to the arginine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The nitrophenyl group can be introduced through a specific coupling reaction with the arginine residue.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a reactive site for covalent modification of target proteins, leading to changes in their activity or function. The peptide sequence can also facilitate binding to specific receptors or enzymes, modulating their activity through competitive or allosteric mechanisms.
相似化合物的比较
Similar Compounds
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2:
Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2: A peptide with a similar sequence but different functional groups, used in various research applications.
Uniqueness
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is unique due to the presence of the nitrophenyl group, which provides distinct chemical reactivity and potential for covalent modification of target proteins. This feature sets it apart from other peptides with similar sequences but lacking the nitrophenyl group.
属性
分子式 |
C23H38N8O5 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-17(29-21(33)19(24)14(3)4)22(34)30(15-7-9-16(10-8-15)31(35)36)18(20(25)32)6-5-11-28-23(26)27/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H2,25,32)(H,29,33)(H4,26,27,28)/t17-,18-,19-/m0/s1 |
InChI 键 |
TVMZTTLWRJQMIM-FHWLQOOXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


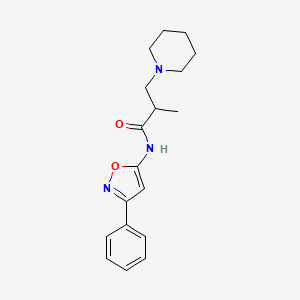
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
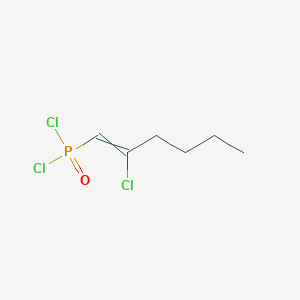
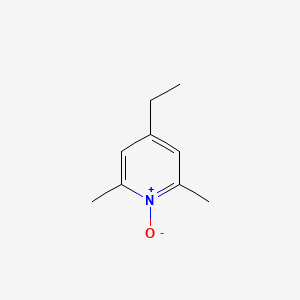
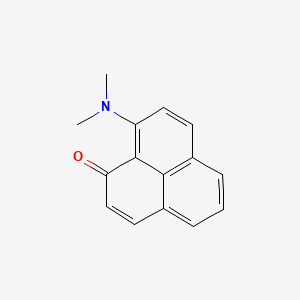
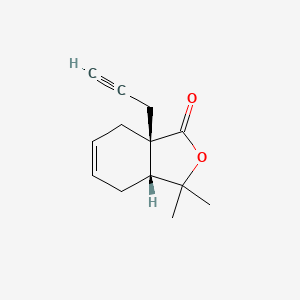
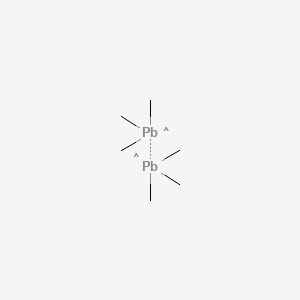
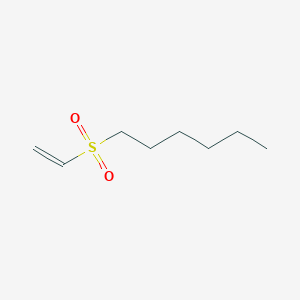
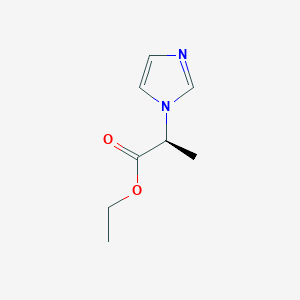
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
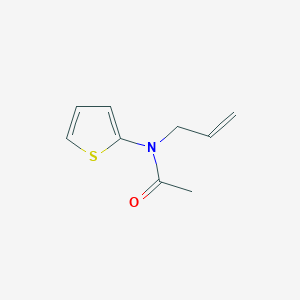
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
